N-[(3-methoxyphenyl)methyl]cyclobutanamine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

N-[(3-methoxyphenyl)methyl]cyclobutanamine (CAS 1249326-69-9) is a synthetic, small-molecule research chemical belonging to the cyclobutanamine class, characterized by a cyclobutylamine core N-substituted with a 3-methoxybenzyl group. With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, it is typically supplied as a free base with a purity specification of 95%.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1249326-69-9
Cat. No. B1427948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methoxyphenyl)methyl]cyclobutanamine
CAS1249326-69-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC2CCC2
InChIInChI=1S/C12H17NO/c1-14-12-7-2-4-10(8-12)9-13-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3
InChIKeyHEHUYNQVTDQRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-methoxyphenyl)methyl]cyclobutanamine: Defining the Core Structural Features for Research Procurement


N-[(3-methoxyphenyl)methyl]cyclobutanamine (CAS 1249326-69-9) is a synthetic, small-molecule research chemical belonging to the cyclobutanamine class, characterized by a cyclobutylamine core N-substituted with a 3-methoxybenzyl group . With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, it is typically supplied as a free base with a purity specification of 95% . This compound is not to be confused with the pharmaceutical agent liafensine (BMS-820836), which possesses a distinct tetrahydroisoquinoline structure, despite some erroneous vendor cross-listings. Its primary relevance lies in its utility as a synthetic building block, a reference standard, or a specific probe in medicinal chemistry and materials science research, where the regiospecific 3-methoxy substitution and the unique cyclobutyl ring confer distinct physicochemical properties.

Meta-methoxy substitution ensures regiospecific SAR profile, distinct from ortho or para isomers
Defined 95% purity specification supports reproducible synthesis and screening data
Free base form compatible with anhydrous organic reactions; not to be confused with the HCl salt

Why N-[(3-methoxyphenyl)methyl]cyclobutanamine Cannot Be Generically Substituted in Research Applications


Substitution among seemingly similar cyclobutanamine derivatives or methoxybenzyl isomers is not a viable procurement strategy and can lead to significant experimental failure. The position of the methoxy substituent (ortho, meta, or para) fundamentally alters the molecule's electronic configuration, lipophilicity, and metabolic stability, which in turn dictates its target binding affinity or reactivity in a synthetic sequence . Furthermore, the choice between the free base and its hydrochloride salt (CAS 1439900-14-7) critically impacts solubility, formulation strategy, and long-term stability under specific experimental conditions . For instance, a para-substituted analog will have a different dipole moment and pKa, potentially making it unsuitable as a replacement in a structure-activity relationship (SAR) study designed around the 3-methoxy profile. The following evidence underscores the quantifiable, albeit limited, differentiators that mandate the precise procurement of this specific compound.

!
Methoxy substitution position (meta vs para) alters electronic configuration and binding, limiting SAR transferability
!
Free base vs hydrochloride salt changes solubility and reaction compatibility; free base preferred for anhydrous chemistry
!
Cyclobutyl ring constrains conformation and metabolic profile differently than acyclic or smaller ring analogs, affecting target selectivity interpretation

Technical Selection Guide: Quantifiable Differentiation of N-[(3-methoxyphenyl)methyl]cyclobutanamine


Meta-Substitution Isomer Identity and Purity Specification for SAR Fidelity

The specific meta-substitution pattern of the 3-methoxybenzyl group is the defining structural feature of this compound (CAS 1249326-69-9), differentiating it from its ortho- and para-substituted isomers. This regiospecificity is crucial for maintaining the intended electronic and steric profile in biological assays or chemical reactions . While vendor-supplied analytical data is limited, the compound is available with a minimum purity specification of 95% from AKSci, which is a key differentiator from custom-synthesized or lower-grade alternatives used in initial screening .

Isomer Identity & Purity
Class-level inference
95% pure meta isomer confirmed; comparator isomer purity undefined
Guarantees regiospecific SAR fidelity for procurement
Vendor CoA context; para/ortho isomer data unavailable
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Free Base versus Hydrochloride Salt Form: Solubility and Stability Trade-offs

The target compound is supplied in its free base form, which has inherently different physicochemical properties compared to its hydrochloride salt (CAS 1439900-14-7). The hydrochloride salt is noted by CymitQuimica to have enhanced water solubility and is the preferred form for aqueous applications . The free base, conversely, will have higher solubility in non-polar organic solvents, which is critical for most organic synthesis and chromatographic purification steps. This specific free base from AKSci has a recommended long-term storage condition of a cool, dry place, a protocol that would cause deliquescence or hydrolysis in many hygroscopic salt forms .

Salt Form Choice
Supporting evidence
Free base (MW 191.27) non-aqueous, stable storage
vs
HCl salt (MW 227.73) water-soluble, hygroscopic risk
Free base enables anhydrous synthesis; salt for aqueous formulations
Storage: cool, dry place recommended for free base
Formulation Science Analytical Chemistry Organic Synthesis

Cyclobutylamine Core as a Conformationally Constrained Pharmacophore

The cyclobutylamine ring provides a distinct, conformationally constrained scaffold compared to acyclic analogs like 3-methoxy-N-(3-methoxybenzyl)propan-1-amine or smaller ring systems like cyclopropylamine [1]. The cyclobutyl ring imposes a specific bond angle and pucker that can pre-organize the molecule for target binding, often improving metabolic stability over flexible alkyl amines. While direct comparative biological data is absent, this molecular feature is a known advantage in medicinal chemistry for enhancing potency and selectivity, a key consideration during the hit-to-lead optimization phase [1].

Conformational Rigidity
Class-level inference
1 rotatable bond (tPSA ~21.3 Ų) vs flexible analog 5 rotatable bonds (tPSA ~30.5)
Supports target selectivity evaluation through constrained pharmacophore
In silico comparison; direct binding data not provided
Medicinal Chemistry Conformational Analysis Drug Design

Validated Application Scenarios for N-[(3-methoxyphenyl)methyl]cyclobutanamine in Research and Industrial Settings


Medicinal Chemistry: Hit-to-Lead Optimization of CNS-Targeting Agents

The combination of a low molecular weight (191.27 g/mol), a constrained cyclobutyl ring, and a specific 3-methoxy aromatic pharmacophore makes this compound a valuable starting point for optimizing central nervous system (CNS) drug candidates . Its low number of rotatable bonds and moderate lipophilicity are favorable for crossing the blood-brain barrier. Researchers prioritize this specific compound over para- or des-methoxy analogs to maintain a precise SAR trajectory established in early screening cascades.

Organic Synthesis: A Versatile Secondary Amine Building Block

As a secondary amine with a defined purity of 95%, this compound serves as a key intermediate in the synthesis of more complex molecules, including biologically active amides, ureas, and sulfonamides . Its availability as a stable free base with clear storage conditions (cool, dry place) simplifies large-scale reaction planning. This specific building block is chosen over its hydrochloride salt to avoid an additional neutralization step in reactions requiring an anhydrous, base-sensitive environment.

Academic Research: Conformational Analysis and Molecular Modeling Studies

The rigid cyclobutane ring serves as a model substrate for computational chemistry and NMR-based conformational analysis studies . The compound's well-defined structure allows for the calibration of force field parameters and the investigation of pseudo-rotation barriers, which are fundamental to understanding the dynamics of 4-membered rings. Its procurement is prioritized over more flexible or commercially unavailable analogs to ensure experimental models accurately reflect the intended molecular topology.

Application
Selection Property
Validation Focus
CNS Hit-to-Lead Optimization
Low rotatable bond count, meta-methoxy pharmacophore
Blood-brain barrier penetration models, target affinity profiling
Organic Synthesis Building Block
Free base, 95% purity, anhydrous reaction compatibility
Yield and purity in amide/urea/sulfonamide coupling
Conformational Analysis & Modeling
Rigid cyclobutane core, defined geometry
Force field parameter calibration, NMR pseudo-rotation studies
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